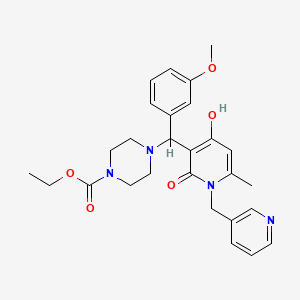
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H32N4O5 and its molecular weight is 492.576. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the synthesis, structural characteristics, and various biological activities associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C25H29N5O4 with a molecular weight of approximately 429.53 g/mol. The structure includes a piperazine ring, multiple pyridine derivatives, and functional groups such as hydroxyl and carbonyl moieties, which are crucial for its biological activity .
Synthesis
The synthesis of this compound typically involves several key reactions, which may include:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of pyridine derivatives via nucleophilic substitution.
- Functionalization at the hydroxyl and carbonyl positions to enhance solubility and bioactivity.
These synthetic routes are designed to maximize yield and purity while ensuring the retention of biological activity .
Biological Activities
This compound has been investigated for a variety of biological activities:
Antioxidant Activity
Studies have shown that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is believed to contribute to scavenging free radicals, thus protecting cells from oxidative stress.
Anticancer Properties
Research indicates that derivatives of this compound may possess selective cytotoxicity against tumorigenic cell lines. For instance, compounds with similar piperazine and pyridine structures have demonstrated the ability to inhibit cancer cell proliferation . The mechanism may involve apoptosis induction or cell cycle arrest.
Neuroprotective Effects
Preliminary studies suggest that this compound could exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation. Compounds with similar frameworks have been noted for their ability to cross the blood-brain barrier, making them suitable candidates for neurological applications .
Comparative Analysis
A comparative analysis with structurally related compounds reveals the unique biological profile of Ethyl 4-((4-hydroxy-6-methyl...):
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-fluorophenyl)(4-hydroxy...) | Contains fluorophenyl group | Anticonvulsant activity |
| SLV313 | Activates serotonin receptors | Antipsychotic effects |
| Perampanel | Noncompetitive AMPA antagonist | Antiepileptic properties |
The unique combination of piperazine and pyridine derivatives in Ethyl 4... enhances its potential for diverse biological activities compared to others that may focus on specific receptor interactions or enzyme inhibition mechanisms .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Neurodegenerative Disease Models : In animal models for Alzheimer's disease, compounds with similar structures have shown promise in improving cognitive function by reducing amyloid plaque formation.
- Cancer Treatment Trials : Early-phase clinical trials involving pyridine-based compounds have reported improved outcomes in patients with specific types of cancer, suggesting a need for further investigation into this compound's potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]-(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-4-36-27(34)30-13-11-29(12-14-30)25(21-8-5-9-22(16-21)35-3)24-23(32)15-19(2)31(26(24)33)18-20-7-6-10-28-17-20/h5-10,15-17,25,32H,4,11-14,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRXFGWBBVXQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














